Home > Products > Screening Compounds P85518 > 8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine
8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine - 89533-53-9

8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine

Catalog Number: EVT-3433168
CAS Number: 89533-53-9
Molecular Formula: C6H8N6
Molecular Weight: 164.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine is a nitrogen-containing heterocyclic compound that belongs to the class of triazolo-pyridazines. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The [1,2,4]triazolo[4,3-b]pyridazine framework is notable for its diverse reactivity and ability to form various derivatives, which can be tailored for specific biological functions.

Source and Classification

This compound is classified under heterocyclic compounds, specifically as a triazole derivative. The initial discovery of the triazolo-pyridazine nucleus dates back to 1959, with subsequent research expanding on its synthetic methodologies and biological evaluations. The structural motif of 8-hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine is characterized by a hydrazino group at the 8-position and a methyl group at the 6-position of the triazole ring system.

Synthesis Analysis

Methods and Technical Details

The synthesis of 8-hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine typically involves several key steps:

  1. Formation of the Triazolo Framework: The initial step usually involves the reaction of a suitable hydrazine derivative with a pyridazine precursor. For instance, hydrazine hydrate can be reacted with chlorinated pyridazine derivatives under reflux conditions to form the desired triazolo structure.
  2. Substitution Reactions: Following the formation of the triazole ring, further functionalization can be achieved through nucleophilic substitution reactions. For example, treatment with alkyl halides or acyl chlorides can introduce various substituents at different positions on the ring.
  3. Purification and Characterization: The final product is purified using techniques such as recrystallization or chromatography. Characterization is commonly performed using Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm the structure and purity of the compound .
Molecular Structure Analysis

Structure and Data

The molecular structure of 8-hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine features:

  • Molecular Formula: C₇H₈N₈
  • Molecular Weight: Approximately 180.20 g/mol
  • Key Functional Groups: Hydrazino (-NH-NH₂) group at position 8 and methyl (-CH₃) group at position 6.

The compound adopts a planar configuration due to the aromatic nature of the triazole and pyridazine rings, which facilitates π-π stacking interactions that may influence its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 8-hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine can be explored through various chemical transformations:

  1. Nucleophilic Substitution: The hydrazino group can act as a nucleophile in substitution reactions with electrophiles such as acyl chlorides to form amides.
  2. Oxidation Reactions: The hydrazine moiety can be oxidized to form corresponding azo or hydrazo derivatives under appropriate conditions.
  3. Condensation Reactions: This compound can also participate in condensation reactions with carbonyl compounds leading to the formation of hydrazones or related structures .
Mechanism of Action

Process and Data

The mechanism of action for compounds like 8-hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine often involves interaction with biological targets such as enzymes or receptors.

  • Enzyme Inhibition: It has been noted that derivatives of this compound exhibit inhibitory activity against specific kinases involved in cancer pathways (e.g., c-Met). This inhibition may occur via competitive binding to the active site or allosteric modulation.
  • Cellular Uptake: The lipophilicity imparted by the methyl group enhances membrane permeability, facilitating cellular uptake and subsequent biological activity .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar organic solvents such as ethanol and dimethyl sulfoxide.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar heterocycles.

Relevant Data or Analyses

Analytical techniques such as High-Performance Liquid Chromatography are often employed to assess purity levels during synthesis .

Applications

Scientific Uses

8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new anticancer agents targeting specific kinases.
  • Pharmaceutical Research: Its derivatives are explored for their biological activities including anti-inflammatory and antimicrobial properties.
  • Material Science: Investigated for potential use in creating functional materials due to their unique electronic properties derived from their heterocyclic structure .
Introduction to [1,2,4]Triazolo[4,3-b]Pyridazine Scaffolds in Medicinal Chemistry

Structural and Functional Significance of Nitrogen-Rich Heterocycles in Drug Design

Nitrogen-rich heterocyclic scaffolds constitute a cornerstone of modern medicinal chemistry due to their exceptional capacity for modulating electronic distribution, molecular geometry, and intermolecular interactions. The [1,2,4]triazolo[4,3-b]pyridazine system exemplifies this principle, integrating two pharmacologically privileged rings: a pyridazine (1,2-diazine) and a 1,2,4-triazole. This fusion creates a planar, electron-deficient π-system with three annular nitrogen atoms that dictate its physiochemical behavior. The scaffold’s electron-accepting character facilitates charge-transfer interactions with biological targets, while its dipole moment (∼4.5 D) enhances aqueous solubility—a critical factor in bioavailability optimization. Crucially, the C-3, C-6, and C-8 positions serve as synthetic vectors for structural diversification, enabling precise tuning of steric, electronic, and hydrogen-bonding properties [1] [7].

Table 1: Key Structural and Electronic Features of [1,2,4]Triazolo[4,3-b]Pyridazine

Structural FeatureFunctional RoleMedicinal Chemistry Implication
Annular Nitrogens (N1,N2,N4)Electron withdrawal; H-bond acceptanceEnhanced binding to kinase hinge regions (e.g., c-Met, Pim-1)
Planar Tricyclic Coreπ-Stacking with aromatic residuesDNA intercalation potential; protein surface interaction
C-3/C-6/C-8 ReactivitySusceptibility to electrophilic/nucleophilic substitutionModular derivatization for SAR development
Dipole Moment (∼4.5 D)Polar surface area optimizationImproved solubility over non-polar scaffolds

The scaffold’s bioisosteric versatility is evidenced by its mimicry of purine nucleobases, enabling competitive inhibition of ATP-dependent enzymes. X-ray crystallographic studies reveal that the triazolopyridazine core occupies the adenine-binding pocket of kinases like Pim-1, with N4 forming a critical hydrogen bond to the hinge residue Lys67 [6] [9]. This intrinsic target affinity, combined with synthetic tractability, underpins its utility in targeting diverse pathologies—from oncology to metabolic disorders.

Historical Evolution of Triazolo-Pyridazine Derivatives in Pharmacological Research

The therapeutic exploration of triazolo[4,3-b]pyridazines began in the 1980s with seminal work on their CNS activity. Early analogs like 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo[4,3-b]pyridazine demonstrated potent anticonvulsant effects, suppressing maximal electroshock seizures (MES) in murine models at ED50 values of 12.5–101 mg/kg—comparable to phenytoin [5]. This era established the scaffold’s blood-brain barrier permeability, attributed to balanced lipophilicity (log P ∼2) and moderate molecular weight (<300 Da).

The 2000s witnessed a paradigm shift toward oncology applications. Landmark studies identified 3,6-diaryl variants as microtubule-destabilizing agents inspired by combretastatin A-4 (CA-4). Compound 4q (3-(3-amino-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)triazolo[4,3-b]pyridazine) emerged as a standout, exhibiting sub-micromolar antiproliferative activity (IC50 = 0.008–0.014 μM) against lung (A549), gastric (SGC-7901), and fibrosarcoma (HT-1080) cell lines. Mechanistically, 4q inhibited tubulin polymerization at the colchicine site and induced G2/M arrest—effects rooted in its rigidified vinylogous CA-4 structure [1].

Concurrently, metabolic disease applications advanced through DPP-4 inhibition. Triazolo-pyridazin-6-yl piperazines such as 5a-l emerged as potent incretin stabilizers, with IC50 values against DPP-4 reaching nanomolar levels. These compounds stimulated glucose-dependent insulin secretion in pancreatic β-cells, synergized by intrinsic antioxidant properties that mitigated oxidative stress—a key contributor to β-cell apoptosis in diabetes [3].

Recent innovations focus on multi-kinase inhibition. Derivatives like 4g (6-(4-hydroxyphenyl)-3-(4-methoxybenzylidene)hydrazino[1,2,4]triazolo[4,3-b]pyridazine) achieve dual c-Met/Pim-1 suppression (IC50 = 0.163 μM and 0.283 μM, respectively), disrupting PI3K/AKT/mTOR signaling and inducing apoptosis in breast cancer models [9].

Table 2: Evolution of Key Triazolo[4,3-b]Pyridazine Derivatives in Pharmacology

EraRepresentative CompoundPrimary TargetKey ActivityReference
1980s7-(2,6-Dichlorobenzyl)-6-methyl analogCNS receptorsAnticonvulsant (ED50 = 12.5–101 mg/kg in MES model) [5]
2000s3,6-Diaryl derivative 4qTubulin/Colchicine siteAntiproliferative (IC50 = 0.008–0.014 μM); G2/M arrest [1]
2010sTriazolopyridazin-6-yl piperazines (5a-l)Dipeptidyl peptidase-4 (DPP-4)Antidiabetic (DPP-4 IC50 = nM range); insulin secretion stimulation [3] [8]
2020sDual inhibitor 4gc-Met/Pim-1 kinasesAntiproliferative (c-Met IC50 = 0.163 μM); caspase-9 activation [9]

Role of Hydrazino Substituents in Modulating Bioactivity and Reactivity

The hydrazino (-NHNH2) group at C-8 transforms the triazolo[4,3-b]pyridazine core into a versatile pharmacophore with enhanced hydrogen-bonding capacity and conformational flexibility. This substituent introduces:

  • Bidirectional Hydrogen Bonding: The -NH- moiety acts as a H-bond donor, while the terminal -NH2 serves as both donor and acceptor. This enables interactions with polar residues in enzyme active sites (e.g., Asp122 in DPP-4, Glu121 in Pim-1) inaccessible to non-polar groups [3] [9].
  • Protonation-Dependent Solubility: The hydrazino group’s pKa (∼7.8) permits pH-dependent solubility optimization, enhancing bioavailability under physiological conditions .
  • Conformational Dynamics: Free rotation around the C8-N bond enables adaptive binding to divergent targets—crucial for multi-kinase inhibitors like the c-Met/Pim-1 dual antagonists [9].

Chemically, the hydrazino group serves as a linchpin for molecular diversification via three primary pathways:

  • Condensation: Reacts with aldehydes/ketones to form hydrazones, introducing exocyclic imines that extend π-conjugation. This strategy underpins anticancer derivatives like 4g, where a 4-methoxybenzylidene hydrazone enhances c-Met binding [9].
  • Cyclization: Oxidative cyclization using hypervalent iodine reagents (e.g., PhI(OAc)2) constructs bis-triazolopyridazines. This one-pot transformation exploits the nucleophilicity of both hydrazino nitrogens, yielding fused systems like bis-[1,2,4]triazolo[4,3-b][3',4'-f]pyridazines with nanomolar cytotoxicity [7].
  • Acylation: Forms hydrazides upon reaction with esters or anhydrides. These derivatives demonstrate enhanced DPP-4 inhibition; e.g., Nα-substituted 4-hydrazinopiperidines achieve IC50 = 88 nM by mimicking the dipolar transition state of peptide cleavage [8].

Table 3: Reactivity and Applications of the Hydrazino Group in Triazolo[4,3-b]Pyridazine Chemistry

Reaction TypeReagents/ConditionsProduct ClassBioactivity Application
CondensationRCHO, EtOH, Δ, 4–6hHydrazones (R=aryl, heteroaryl)Anticancer (c-Met/Pim-1 inhibition) [9]
Oxidative CyclizationPhI(OAc)2, CH2Cl2, rt, 1hBis-triazolopyridazinesCytotoxic agents (GI50 < 1 μM in NCI-60 panel) [7]
AcylationRCOCl, pyridine, 0°C to rtHydrazides (R=aryl, piperazine)DPP-4 inhibition (antidiabetic) [3] [8]

The hydrazino group’s bioisosteric equivalence to amine functionalities enables scaffold hopping while preserving target engagement. For instance, replacing the amine in linagliptin’s piperidine with hydrazino maintains DPP-4 affinity but introduces antioxidant activity—mitigating oxidative stress in pancreatic β-cells [3]. However, synthetic challenges persist, including:

  • Oxidative Instability: Requires inert atmospheres during synthesis to prevent diazene formation.
  • Regioselectivity Control: Competing reactions at Nβ vs. Nα necessitate protective group strategies (e.g., Boc protection) .
  • Conformational Analysis: Dynamic rotation demands computational modeling (e.g., DFT calculations) to predict optimal binding conformers [9].

Properties

CAS Number

89533-53-9

Product Name

8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine

IUPAC Name

(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)hydrazine

Molecular Formula

C6H8N6

Molecular Weight

164.17 g/mol

InChI

InChI=1S/C6H8N6/c1-4-2-5(9-7)6-10-8-3-12(6)11-4/h2-3,9H,7H2,1H3

InChI Key

CXLRKVWXUIJDHL-UHFFFAOYSA-N

SMILES

CC1=NN2C=NN=C2C(=C1)NN

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)NN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.